molecular formula C23H23N5O2S B2876212 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 1251601-78-1

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2876212
CAS No.: 1251601-78-1
M. Wt: 433.53
InChI Key: XMELFMUXANRITK-UHFFFAOYSA-N
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Description

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyridine ring, and a tetrahydrofuran moiety, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. The synthetic route often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the Pyridine Ring: Pyridine derivatives are often synthesized through condensation reactions.

    Coupling Reactions: The individual ring systems are then coupled using reagents such as coupling agents and catalysts under controlled conditions.

    Final Assembly: The final compound is assembled through a series of reactions that may include amide bond formation and other functional group transformations.

Chemical Reactions Analysis

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide can be compared with other similar compounds such as:

    Pyrrolidine Derivatives: These compounds share the piperidine ring structure and have similar biological activities.

    Pyridine Derivatives: Compounds with pyridine rings are widely studied for their chemical and biological properties.

    Tetrahydrofuran Derivatives: These compounds are known for their stability and versatility in various chemical reactions.

The uniqueness of this compound lies in its multi-ring structure, which provides a diverse range of chemical and biological activities.

Biological Activity

The compound 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide (CAS Number: 1251697-78-5) is a complex organic molecule belonging to the class of triazole derivatives , which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O3S , with a molecular weight of approximately 449.5 g/mol . The structure features multiple functional groups that contribute to its biological activity, including a triazole ring and a sulfanyl group.

PropertyValue
Molecular FormulaC23H23N5O3S
Molecular Weight449.5 g/mol
CAS Number1251697-78-5

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets. Specifically, compounds containing the triazole moiety have been shown to exhibit:

  • Antimicrobial Activity : Triazoles can inhibit the growth of bacteria and fungi by disrupting their cellular processes.
  • Anticancer Properties : Some triazole derivatives demonstrate cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. A study evaluated various derivatives against common pathogens:

PathogenActivity Observed
Escherichia coliModerate inhibition
Staphylococcus aureusStrong inhibition
Candida albicansEffective antifungal

These findings suggest that the compound could be effective in treating infections caused by these microorganisms.

Anticancer Activity

In vitro studies have demonstrated that similar triazole derivatives exhibit potent cytotoxicity against several cancer cell lines. For example:

  • A derivative was tested against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines.
Cell LineIC50 Value (µM)Effectiveness
MCF-715High
Bel-740220Moderate

The results indicate that these compounds can effectively inhibit cancer cell growth and may serve as potential chemotherapeutic agents.

Case Studies

  • Case Study on Anticancer Screening :
    In a study published in 2019, a library of compounds including triazole derivatives was screened for anticancer activity using multicellular spheroids as models. Notably, several compounds exhibited significant cytotoxicity comparable to standard chemotherapeutics .
  • Evaluation of Antimicrobial Efficacy :
    A comparative study assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates. The compound demonstrated superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option .

Properties

IUPAC Name

2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-15-4-7-18(8-5-15)13-25-20(29)14-28-23(30)27-11-10-24-22(21(27)26-28)31-19-9-6-16(2)12-17(19)3/h4-12H,13-14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMELFMUXANRITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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